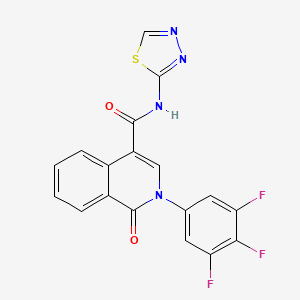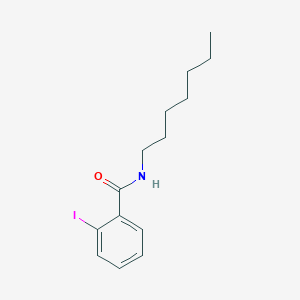![molecular formula C30H33N7 B11029813 4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B11029813.png)
4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with a benzhydrylpiperazine and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Attachment of Benzhydrylpiperazine: The benzhydrylpiperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is alkylated with benzhydryl halides.
Incorporation of Dihydroquinoline: The dihydroquinoline group is attached through a condensation reaction involving quinoline derivatives and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the triazine ring or the benzhydrylpiperazine group, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are typically employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroquinoline moiety may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazine derivatives in various chemical reactions.
Biology
Biologically, 4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine is investigated for its potential as a therapeutic agent. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules. Its derivatives may find applications in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-benzhydrylpiperazino)methyl]-6-phenyl-1,3,5-triazin-2-amine
- 4-[(4-benzhydrylpiperazino)methyl]-6-(2-pyridyl)-1,3,5-triazin-2-amine
- 4-[(4-benzhydrylpiperazino)methyl]-6-(4-methylphenyl)-1,3,5-triazin-2-amine
Uniqueness
Compared to similar compounds, 4-[(4-benzhydrylpiperazino)methyl]-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine stands out due to the presence of the dihydroquinoline moiety. This structural feature may confer unique electronic properties and reactivity, potentially enhancing its biological activity and making it a more versatile compound for various applications.
Properties
Molecular Formula |
C30H33N7 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C30H33N7/c31-29-32-27(33-30(34-29)37-17-9-15-23-10-7-8-16-26(23)37)22-35-18-20-36(21-19-35)28(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-8,10-14,16,28H,9,15,17-22H2,(H2,31,32,33,34) |
InChI Key |
PEEIDFJVIQYSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029735.png)

![4-(3-hydroxyphenyl)-8-methyl-2-piperidin-1-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11029756.png)
![N-(3-bromophenyl)-4-nitro-N-[(4-nitrophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11029757.png)
![4,4,8-trimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029758.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11029760.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11029766.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11029767.png)
![ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029775.png)

![2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11029785.png)
![2-methyl-N-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029789.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
